molecular formula C9H14BrN3O2 B2654542 tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate CAS No. 2109725-25-7

tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B2654542
CAS No.: 2109725-25-7
M. Wt: 276.134
InChI Key: OUJBNTIXYZUIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a pyrazole ring substituted with a bromine atom and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate involves several steps, starting from readily available starting materials. One common synthetic route begins with the preparation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, which is then reacted with chloro(triphenyl)methane to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. This intermediate is further reacted with hydrogen peroxide and sodium hydroxide to yield 1-methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxamide. The carboxamide undergoes Hofmann rearrangement in the presence of iodobenzene diacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene, followed by condensation with tert-butoxycarbonyl ethylenediamine to produce the final compound .

Chemical Reactions Analysis

tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific substituents on the pyrazole ring.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The carbamate group can participate in condensation reactions with other compounds to form more complex structures.

Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, iodobenzene diacetate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-(5-bromo-1-methylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)12-6-5-11-13(4)7(6)10/h5H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJBNTIXYZUIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.